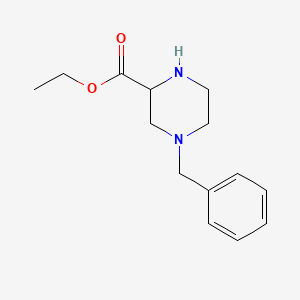

Ethyl 4-Benzylpiperazine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

ethyl 4-benzylpiperazine-2-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-11-16(9-8-15-13)10-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 |

InChI Key |

UWNOIXYBDFFGTL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CCN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Benzylpiperazine 2 Carboxylate and Analogues

Strategies for the Construction of the Piperazine-2-carboxylate Core

The formation of the chiral piperazine-2-carboxylate scaffold is a critical step that dictates the stereochemistry of the final molecule. Several advanced methods have been developed to achieve high levels of enantiopurity.

Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Derivatives

Asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives presents a direct and efficient route to optically active piperazine-2-carboxylic acid derivatives. google.com This method involves the reduction of the aromatic pyrazine ring to a piperazine (B1678402) ring using hydrogen gas in the presence of a chiral catalyst.

Optically active rhodium complexes are frequently employed as catalysts for this transformation. google.com The reaction is typically carried out at temperatures ranging from 20°C to 200°C and hydrogen pressures between 1 and 200 bar. google.com The choice of solvent can influence the reaction's efficiency, with options including water, lower alcohols like methanol, aromatic hydrocarbons such as toluene, and esters like ethyl acetate. google.com The substrate for this hydrogenation is often a pyrazine-2-carboxamide, for instance, the N-tert-butylamide, which can be hydrogenated to the corresponding (S)-configured piperazine-2-carboxamide, a valuable building block for pharmaceutical agents. google.com

In a related approach, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to access chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These piperazin-2-ones can be subsequently converted to the desired chiral piperazines without compromising their optical purity. rsc.org

Table 1: Asymmetric Hydrogenation Conditions

| Substrate Type | Catalyst System | Temperature (°C) | Pressure (bar) | Solvents |

|---|---|---|---|---|

| Pyrazinecarboxylic acid amides | Optically active Rhodium complexes | 20 - 200 | 1 - 200 | Water, Methanol, Toluene, Ethyl Acetate |

Enzymatic Resolution Techniques for Enantiopure Piperazine-2-Carboxylic Acids and Esters

Enzymatic resolution offers a powerful and highly selective method for obtaining enantiomerically pure piperazine-2-carboxylic acids and their esters. This technique relies on the ability of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.

One effective strategy involves the kinetic resolution of racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate using the enzyme Alcalase. researchgate.net This process yields enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.net Other enzymes have also demonstrated high efficacy. For example, Lipase A from Candida antarctica (CAL-A) can catalyze a highly enantioselective (E > 200) N-acylation of N-Boc-piperazine-2-carboxylic acid methyl esters. researchgate.net

Furthermore, whole bacterial cells containing stereospecific amidases have been used for the kinetic resolution of racemic piperazine-2-carboxamide. Klebsiella terrigena DSM 9174 produces (S)-piperazine-2-carboxylic acid with an enantiomeric excess (ee) of 99.4%, while Burkholderia sp. DSM 9925 yields the (R)-enantiomer with a 99.0% ee. researchgate.net

Table 2: Enzymatic Resolution of Piperazine-2-carboxylate Derivatives

| Enzyme/Biocatalyst | Substrate | Reaction Type | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Alcalase | rac-Methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | Kinetic Resolution | (S) | High |

| Klebsiella terrigena | rac-Piperazine-2-carboxamide | Kinetic Resolution | (S) | 99.4% |

| Burkholderia sp. | rac-Piperazine-2-carboxamide | Kinetic Resolution | (R) | 99.0% |

Diaza-Cope Rearrangement in Stereoselective Piperazine Ring Formation

The Diaza-Cope rearrangement is a valuable tool in stereoselective synthesis, enabling the formation of the piperazine ring with a high degree of stereochemical control. researchgate.nettandfonline.com This rearrangement reaction involves the thermal or catalytic reorganization of a 1,4-diaza-1,5-hexadiene system. The reaction proceeds with a complete transfer of stereochemical information, yielding a single stereoisomer from multiple possibilities. researchgate.net

This methodology has been successfully applied to synthesize a variety of chiral γ,δ-diamino esters following the rearrangement of diimines formed from 1,2-diaminoethane derivatives and aldehydes. researchgate.net The Diaza-Cope rearrangement is one of several rearrangement reactions, including the Ugi-Smiles, Stevens, and Schmidt reactions, that have been adapted for the synthesis of piperazine and its analogues. aminer.cneurekaselect.com

Radical Cyclization Pathways for Piperazine Ring Systems

Radical cyclization offers a modern and versatile approach to constructing the piperazine ring. These methods often rely on the generation of an α-aminyl radical, which then undergoes an intramolecular cyclization.

Photoredox catalysis is a prominent strategy in this area. mdpi.com For instance, an iridium-based photoredox catalyst can be used to generate an α-aminyl radical from an amino-acid-derived diamine, which then cyclizes with an intermediate imine formed from an aldehyde. mdpi.comorganic-chemistry.org This process, known as the CarboxyLic Amine Protocol (CLAP), provides access to diverse C2-substituted piperazines. mdpi.com Another approach, the Stannyl Amine Protocol (SnAP), involves the copper-mediated generation of an α-aminyl radical from a stannane reagent, which subsequently cyclizes. mdpi.com

Manganese(III) acetate [Mn(OAc)3] is another effective mediator for oxidative radical cyclizations. It can be used to initiate the cyclization of unsaturated diacyl piperazine derivatives with 1,3-dicarbonyl compounds to form novel piperazine-dihydrofuran systems. nih.govresearchgate.net The regioselectivity of these cyclizations is often high, with the reaction favoring the formation of more stable radical intermediates, such as those adjacent to aromatic rings. nih.govresearchgate.net

Conventional Amine Cyclization and Ring-Closure Strategies

Traditional cyclization methods remain a cornerstone for the synthesis of the piperazine core. These strategies typically involve the formation of two carbon-nitrogen bonds to close the six-membered ring.

A common approach starts with a 1,2-diamine, which can be reacted with a dielectrophile. For example, a palladium-catalyzed cyclization can couple a diamine with a propargyl unit to construct highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Another method involves the Wacker-type aerobic oxidative cyclization of alkenes containing two amino groups, catalyzed by a base-free palladium system. organic-chemistry.org

A more recent development involves a sequential double Michael addition of nitrosoalkenes to a primary amine to create a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization, often using Raney Nickel or Palladium on carbon (Pd/C), to form the piperazine ring. nih.govnih.gov This method allows for the conversion of a primary amino group, such as in an amino acid ester, directly into a piperazine ring. nih.govnih.gov

Introduction and Functionalization of the 4-Benzyl Moiety

Once the ethyl piperazine-2-carboxylate core is synthesized, the final step is the introduction of the benzyl (B1604629) group at the N4 position. This is typically achieved through N-alkylation or reductive amination.

Direct N-alkylation involves reacting the piperazine with a benzyl halide, such as benzyl chloride, often in the presence of a base to neutralize the hydrogen halide byproduct. google.com To achieve mono-alkylation and avoid the formation of undesired dialkylated or quaternary ammonium products, it is common to use a large excess of the piperazine starting material. researchgate.net Alternatively, one of the nitrogen atoms can be temporarily protected, for example with a tert-butoxycarbonyl (Boc) group. The benzylation is then performed on the unprotected nitrogen, followed by deprotection to yield the mono-benzylated product. researchgate.net

A greener alternative is the "borrowing hydrogen" methodology, which uses a palladium catalyst to facilitate the N-benzylation of amines with benzyl alcohol. nih.gov This process is atom-economical as it produces water as the only byproduct. The reaction proceeds via the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction. nih.gov

N-Alkylation and Electrophilic Substitution Reactions at the Piperazine Nitrogen

The introduction of substituents at the nitrogen atoms of the piperazine core is a fundamental strategy for modifying the physicochemical and pharmacological properties of the resulting molecules. researchgate.net N-alkylation is a primary method for functionalizing the piperazine nitrogen, particularly at the N4 position to yield compounds like Ethyl 4-Benzylpiperazine-2-carboxylate.

This transformation is commonly achieved through nucleophilic substitution reactions where the secondary amine of a piperazine precursor, such as ethyl piperazine-2-carboxylate, reacts with an alkyl halide. For the synthesis of the title compound, benzyl chloride or benzyl bromide serves as the electrophile. nih.goveuropa.eu The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination represents an alternative N-alkylation pathway, involving the reaction of the piperazine nitrogen with an aldehyde (e.g., benzaldehyde) in the presence of a reducing agent. nih.gov

Beyond simple alkylation, the nitrogen atoms are susceptible to a variety of electrophilic substitution reactions, including acylation, sulfonylation, and carbamoylation, which are crucial for building diverse analogue libraries. The choice of electrophile plays a significant role in the final compound's properties and stereochemistry. acs.orgresearchgate.net

| Reaction Type | Electrophile/Reagent | Resulting N4-Substituent | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzyl Chloride/Bromide | Benzyl | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | nih.goveuropa.eu |

| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Benzyl | Acid catalyst, Solvent (e.g., DCE, MeOH) | nih.gov |

| Acylation | Acetyl Chloride | Acetyl | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) | researchgate.net |

| Sulfonylation | Tosyl Chloride | Tosyl | Base (e.g., Pyridine), Solvent (e.g., DCM) | nih.gov |

| Urea Formation | Isocyanate (e.g., Phenyl isocyanate) | Phenylcarbamoyl | Aprotic solvent (e.g., THF, DCM) | nih.gov |

Utilization of Precursor-Based Synthesis Routes

Instead of modifying a pre-existing piperazine ring, this compound and its analogues can be constructed from acyclic precursors. This de novo synthesis approach offers significant flexibility, particularly for introducing substituents at the carbon atoms of the piperazine ring, which is challenging via direct functionalization. researchgate.net

A common strategy involves the cyclization of linear diamine precursors. researchgate.net For instance, the piperazine ring can be formed from a suitable aniline and a bis-(2-haloethyl)amine or diethanolamine. nih.gov Another powerful method involves reacting an ester of a keto-acid with a substituted ethylenediamine to generate a 3,4-dehydropiperazine-2-one intermediate. google.com This intermediate can then be reduced to the corresponding piperazinone and subsequently to the fully saturated piperazine ring. This route allows for the strategic placement of the carboxylate group and other substituents by choosing appropriately functionalized starting materials. google.com

Combinatorial and Parallel Synthesis Approaches for Libraries of this compound Analogues

The piperazine-2-carboxylic acid scaffold is exceptionally well-suited for combinatorial chemistry due to its three distinct points of functionalization (two amines and one carboxylic acid). 5z.com Combinatorial and parallel synthesis techniques are employed to rapidly generate large libraries of analogues for high-throughput screening in drug discovery programs. 5z.comnih.gov These approaches can be carried out using either solid-phase or solution-phase methodologies.

Solid-phase organic synthesis (SPOS) is a powerful tool for creating large libraries of compounds, as it simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. 5z.com In the context of piperazine analogues, a common strategy involves immobilizing a suitably protected piperazine-2-carboxylic acid onto a solid support, such as Wang resin or chloromethyl polystyrene beads. 5z.comresearchgate.net

The synthesis typically proceeds as follows:

Immobilization: The carboxylic acid of an N-protected piperazine-2-carboxylic acid is attached to the solid support.

Deprotection: The protecting group on one of the nitrogen atoms is selectively removed.

Diversification: The free nitrogen is reacted with a diverse set of building blocks, such as sulfonyl chlorides, acid chlorides, or isocyanates. researchgate.net

Second Deprotection & Diversification: The protecting group on the second nitrogen can be removed and subjected to another round of diversification.

Cleavage: The final compounds are cleaved from the resin, often resulting in a library of piperazine-2-carboxamides if the cleavage step involves an amine.

This modular approach allows for the systematic variation of substituents at N1, N4, and the C2 position, leading to the generation of thousands of discrete compounds. 5z.com

| Diversification Point | Building Block Class | Example Reagent | Resulting Functional Group | Reference |

|---|---|---|---|---|

| N1/N4 Amine | Acid Chlorides | Benzoyl Chloride | Amide | researchgate.net |

| N1/N4 Amine | Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide | researchgate.net |

| N1/N4 Amine | Isocyanates | Phenyl Isocyanate | Urea | mdpi.com |

| C2 Carboxyl (Resin Cleavage) | Amines | Benzylamine | Amide | 5z.com |

While solid-phase synthesis offers straightforward purification, solution-phase parallel synthesis provides an alternative where all reactions occur in solution. nih.gov To facilitate purification, a "liquid-phase" approach using soluble polymer supports can be employed. In this method, the piperazine scaffold is attached to a soluble polymer, allowing reactions to be conducted in a homogeneous solution. The polymer-bound product is then precipitated and washed to remove excess reagents, combining the benefits of solution-phase kinetics with simplified purification. nih.gov

Regardless of the synthetic phase, the design of a combinatorial library is crucial for maximizing its utility. Diversity analysis is a computational method used to select reagents that will result in a library with a broad range of physicochemical properties and structural features. 5z.com By clustering potential reagents based on properties like molecular weight, polarity, and pharmacophore features, chemists can ensure the resulting library covers a wide and relevant chemical space, increasing the probability of identifying lead compounds. 5z.com

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry seeks to improve the efficiency, safety, and environmental impact of chemical processes. Advanced techniques are being applied to the synthesis of piperazine derivatives to achieve these goals.

One of the most innovative areas is the direct C-H functionalization of the piperazine ring. Traditionally, introducing substituents at the carbon atoms required multi-step de novo synthesis. However, recent advances, particularly in photoredox catalysis, allow for the direct formation of C-C or C-heteroatom bonds at the α-position to the nitrogen atoms. mdpi.com Methods like the Stannyl Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP) use radical-based processes to achieve the combined cyclization and C-C bond addition to imines, providing access to diverse C2-substituted piperazines. mdpi.com

Process intensification techniques, such as flow chemistry, are also being implemented. Performing reactions in continuous flow reactors rather than in batch mode can offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher purity, and enhanced safety. mdpi.com The synthesis of piperazine-containing drug intermediates has been successfully optimized for flow chemistry, demonstrating the potential for more efficient and scalable production. nih.gov

| Technique | Description | Application to Piperazine Synthesis | Advantage | Reference |

|---|---|---|---|---|

| Photoredox Catalysis (SLAP/CLAP) | Uses light energy to catalyze radical reactions for C-H functionalization. | Direct introduction of alkyl or aryl groups at the C2 position of the piperazine ring. | Avoids lengthy precursor synthesis; enables late-stage functionalization. | mdpi.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream in a reactor. | N-alkylation and coupling reactions for piperazine intermediates. | Improved safety, scalability, and reproducibility; better process control. | nih.govmdpi.com |

| Direct C-H Lithiation | Use of a strong base to deprotonate a C-H bond, followed by reaction with an electrophile. | Asymmetric synthesis of α-substituted N-Boc piperazines. | Enantioselective synthesis of carbon-substituted piperazines. | mdpi.com |

Biocatalyst Immobilization in Enantioselective Transformations

The synthesis of single-enantiomer pharmaceuticals is a critical challenge in drug development. Biocatalysis, utilizing enzymes to perform chemical transformations, offers remarkable stereo-, regio-, and enantioselectivity under mild reaction conditions unodc.org. For chiral molecules like this compound, obtaining a specific stereoisomer is essential for therapeutic efficacy. Immobilizing biocatalysts on solid supports represents a significant advancement in this area, addressing common challenges associated with free enzymes, such as instability and difficulty in recovery and reuse.

Immobilization involves attaching enzymes to or entrapping them within insoluble carrier materials. This process can significantly enhance the operational stability of the biocatalyst, particularly in organic solvents, and simplifies the purification of the product by allowing for easy separation of the catalyst from the reaction mixture researchgate.net. For the enantioselective synthesis of piperazine-2-carboxylate derivatives, an immobilized lipase could be employed in a kinetic resolution process. In such a scenario, a racemic mixture of the ethyl ester would be subjected to hydrolysis by the immobilized lipase. The enzyme would selectively catalyze the hydrolysis of one enantiomer to its corresponding carboxylic acid, leaving the other, desired enantiomer of the ester unreacted and in high enantiomeric excess.

The benefits of this approach are multifaceted. The immobilized enzyme can be recovered through simple filtration and reused for multiple reaction cycles, which reduces costs and improves process sustainability. Furthermore, immobilization often leads to increased thermal and chemical stability of the enzyme, permitting a broader range of reaction conditions.

| Process Integration | Immobilized catalysts are well-suited for use in continuous flow reactors. | Enables continuous manufacturing processes with higher throughput. |

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), including those with a piperazine core nih.govnih.gov. This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. This approach offers superior control over critical reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, safety, and product consistency nih.gov.

The synthesis of piperazine-containing drugs often involves multiple steps, which can be streamlined by "telescoping" them in a continuous flow setup without the need to isolate intermediates nih.gov. For this compound, a potential flow synthesis could involve the N-alkylation of a suitable piperazine-2-carboxylate precursor with benzyl bromide. In a flow system, the two reagents would be continuously pumped and mixed at a T-junction before entering a heated reactor coil. The precise control over residence time in the heated zone would ensure complete reaction while minimizing the formation of by-products. Such a process is inherently safer, especially for exothermic reactions, as the small reactor volume provides a high surface-area-to-volume ratio, allowing for efficient heat dissipation nih.gov.

Recent advancements have demonstrated the successful application of flow chemistry for the synthesis of complex piperazine-containing drugs, highlighting its advantages over conventional batch processes nih.govmdpi.com.

Table 2: Comparison of Batch vs. Flow Synthesis for N-Alkylation of Piperazines

| Parameter | Conventional Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for thermal runaways. | Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling. nih.gov |

| Reaction Time | Typically hours, including heating and cooling phases. | Seconds to minutes due to efficient mixing and heat transfer. |

| Scalability | Challenging; requires larger vessels and poses safety risks. | Straightforward; achieved by running the system for a longer duration ("scaling out"). |

| Safety | Larger volumes of hazardous materials are handled at once. | Small volumes are present in the reactor at any given time, minimizing risk. nih.gov |

| Product Consistency | Potential for batch-to-batch variability. | High consistency due to precise control over reaction parameters. |

Characterization Methods for Synthetic Intermediates and Products (e.g., NMR, HRMS)

The unambiguous structural confirmation of synthetic intermediates and the final product, this compound, is accomplished using a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high accuracy.

NMR Spectroscopy is used to elucidate the molecular structure.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the ethyl ester (a quartet and a triplet), the benzyl group (aromatic protons and a benzylic singlet), and the piperazine ring protons (a series of complex multiplets).

¹³C NMR (Carbon-13 NMR) reveals the number of chemically distinct carbon atoms. The spectrum would display signals for the ester carbonyl carbon, aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine ring and the ethyl group.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -O-CH₂-CH₃ | 1.25 (t, 3H) | -O-CH₂-C H₃ | ~14.2 |

| Piperazine CH ₂ | 2.20-3.20 (m, 7H) | Piperazine C H₂ | ~45-55 |

| Benzyl CH ₂ | 3.55 (s, 2H) | Benzyl C H₂ | ~63.0 |

| -O-CH ₂-CH₃ | 4.18 (q, 2H) | -O-C H₂-CH₃ | ~60.5 |

| Aromatic CH | 7.25-7.40 (m, 5H) | Aromatic C H | ~127-129 |

| Aromatic quat. C | ~138.0 | ||

| C =O | ~172.0 |

(Predicted shifts are based on typical values for similar functional groups and may vary depending on solvent and experimental conditions) rsc.orgchemicalbook.comchemicalbook.com.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the compound, which serves to confirm its molecular formula. Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million, allowing for the confident assignment of an elemental composition. The fragmentation pattern observed in the mass spectrum also provides structural information. For benzylpiperazine derivatives, a characteristic fragment is the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group researchgate.net.

Table 4: HRMS and Fragmentation Data for this compound

| Parameter | Data |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| HRMS (ESI-TOF) [M+H]⁺ | Calculated: 249.1598; Found: 249.xxxx |

| Key Fragmentation Ions (m/z) | 91 : [C₇H₇]⁺ (Tropylium ion from benzyl group) researchgate.net |

| 157 : [M - C₇H₇]⁺ (Loss of benzyl group) |

This combination of NMR and HRMS provides a comprehensive characterization, confirming the identity and purity of the synthesized this compound nih.gov.

Reaction Mechanisms and Chemical Transformations of Ethyl 4 Benzylpiperazine 2 Carboxylate Derivatives

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of chiral 2-substituted piperazines, such as the title compound, often begins with enantiomerically pure starting materials like α-amino acids to establish the desired stereochemistry at the C2 position. rsc.orgnih.govbenthamdirect.com Key transformations to form the piperazine (B1678402) ring include intramolecular cyclization strategies, with mechanisms designed to proceed under mild conditions to preserve stereochemical integrity.

Two prevalent mechanistic pathways for forming the piperazine core are the aza-Michael addition and the Fukuyama-Mitsunobu cyclization.

Aza-Michael Addition: This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In a typical synthesis of a piperazine-2-carboxylate derivative, a chiral 1,2-diamine, often derived from an amino acid, serves as the nucleophile. rsc.org One nitrogen of the diamine performs an aza-Michael addition to an activated alkene, such as a vinyl sulfonium salt, which acts as a Michael acceptor. rsc.org This is followed by an intramolecular nucleophilic substitution (an SN2 ring closure), where the second nitrogen atom displaces a leaving group to form the six-membered piperazine ring. nih.gov The mechanism is characterized by the formation of a key carbon-nitrogen bond via conjugate addition, followed by a subsequent cyclization step. nih.gov

Fukuyama-Mitsunobu Cyclization: This intramolecular reaction provides an efficient route to N-heterocycles under mild conditions. The synthesis begins with a linear precursor, typically a nosyl-protected amino alcohol. The Fukuyama-Mitsunobu reaction involves the activation of an alcohol using diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) and a phosphine, such as triphenylphosphine (PPh₃). rsc.org The nosyl-protected amine, which has an acidic N-H proton, then acts as an intramolecular nucleophile, displacing the activated hydroxyl group to form the piperazine ring. nih.gov This method is particularly valuable for its reliability and the mild, neutral conditions that minimize the risk of racemization at sensitive stereocenters.

Derivatization Reactions at Diverse Functional Sites of the Piperazine Core

The ethyl 4-benzylpiperazine-2-carboxylate structure offers several functional handles for further modification, enabling the creation of compound libraries for various applications.

The secondary amine at the N1 position and the ethyl ester at the C2 position are primary sites for forming amide and carbamate linkages.

Amide Formation: The ethyl ester can be converted into a carboxamide through aminolysis. This typically involves heating the ester with a primary or secondary amine, often with a catalyst. A more common and controlled approach involves a two-step process: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction. semanticscholar.orggoogle.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of activators like 1-Hydroxybenzotriazole (HOBt) can be used to form an active ester intermediate, which then readily reacts with an amine to yield the desired amide. nih.gov

Carbamate Formation: The N1 secondary amine is a nucleophilic site that can react with various electrophiles to form carbamates. Reaction with chloroformates (e.g., 4-nitrophenyl chloroformate) or dicarbonates (e.g., di-tert-butyl dicarbonate, Boc₂O) in the presence of a base yields the corresponding N1-carbamate derivative. nih.gov Another route involves the reaction of the amine with carbon dioxide to form a carbamic acid intermediate, which can then be trapped or further reacted. nih.govacs.orgacs.org Piperazine-based carbamates are a well-established class of compounds, notably investigated as inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). nih.gov

Table 1: Examples of Amide and Carbamate Formation Reactions

| Reaction Type | Functional Group | Reagents | Product Functional Group |

|---|

The N-benzyl and C-ester groups, while integral to the core structure, can also be viewed as protecting groups or functionalities ripe for transformation.

Modifications of the Benzyl (B1604629) Substituent: The N-benzyl group is commonly removed via catalytic hydrogenation. This reaction, often referred to as debenzylation, typically employs a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst), under an atmosphere of hydrogen gas. mdma.chnih.gov Catalytic transfer hydrogenation, using a hydrogen source like ammonium formate or cyclohexene in the presence of the catalyst, is another effective and often milder method for N-debenzylation. mdma.ch Alternatively, base-promoted debenzylation using potassium tert-butoxide in DMSO with an oxygen atmosphere has been reported for certain N-benzyl heterocycles. researchgate.net Removal of the benzyl group exposes the N4-secondary amine, allowing for further derivatization at this position.

Modifications of the Ester Group: The ethyl ester at the C2 position can undergo several fundamental organic transformations.

Hydrolysis: Treatment with aqueous acid or base (e.g., LiOH, NaOH) cleaves the ester to yield the corresponding piperazine-2-carboxylic acid. semanticscholar.orggoogle.com This carboxylic acid is a versatile intermediate for forming amides or other derivatives.

Reduction: The ester can be reduced to a primary alcohol (a 2-hydroxymethylpiperazine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: Heating the ethyl ester in a different alcohol (e.g., methanol) with an acid or base catalyst can exchange the ethyl group for another alkyl group.

To selectively modify one nitrogen atom in the presence of the other, an orthogonal protection strategy is essential. This strategy employs protecting groups that can be removed under distinct conditions without affecting each other. luxembourg-bio.com In this compound, the N4 position is already protected by a benzyl (Bn) group, which is stable to many reagents but can be removed by hydrogenolysis.

To achieve orthogonality, the N1 amine can be protected with a group that is stable to hydrogenolysis but labile under other conditions. A prime example is the tert-butyloxycarbonyl (Boc) group. The N1-Boc, N4-Bn protected piperazine is a versatile intermediate. researchgate.net The Boc group is stable to the conditions of catalytic hydrogenation used to remove the benzyl group, but it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). ub.edu This allows for selective deprotection and subsequent reaction at either the N1 or N4 position.

Another advanced strategy involves converting a bis-carbamate protected piperazine-2-carboxylic acid into a rigid tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. This bicyclic structure serves as an effective orthogonally protected system, allowing for specific reactions before being opened to reveal the modified piperazine core. researchgate.net

Table 2: Orthogonal Protection Scheme for Piperazine Nitrogens

| Protecting Group at N1 | Protecting Group at N4 | N1 Deprotection Conditions | N4 Deprotection Conditions | Orthogonality |

|---|---|---|---|---|

| Boc | Benzyl (Bn) | Acid (e.g., TFA) | H₂, Pd/C (Hydrogenolysis) | Yes |

| Cbz | Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | H₂, Pd/C (Hydrogenolysis) | No |

| Fmoc | Benzyl (Bn) | Base (e.g., Piperidine) | H₂, Pd/C (Hydrogenolysis) | Yes |

Research Applications in Molecular Recognition and Enzyme Modulation

Targeting Enzymes Involved in Disease-Relevant Biological Pathways

The following sections detail the research into the interaction of ethyl 4-benzylpiperazine-2-carboxylate derivatives with several key enzymes that play crucial roles in various pathological conditions.

Cholinesterase (AChE, BChE) Inhibition Research and Mechanistic Aspects

Derivatives of the 4-benzylpiperazine structure have been investigated as potential inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research into 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share the core benzylpiperazine moiety, has demonstrated their potential as AChE inhibitors. In one study, a series of these derivatives were synthesized and evaluated for their anti-cholinesterase activity. The results indicated that the inhibitory potency was significantly influenced by the substituents on the benzyl (B1604629) ring. For instance, the presence of electron-withdrawing groups like chlorine at the ortho position of the benzyl ring resulted in the most potent AChE inhibition within the series, with an IC50 value of 0.91 ± 0.045 μM. In contrast, a methoxy group at the meta position also conferred favorable potency (IC50 = 5.5 ± 0.7 μM) nih.gov. Docking studies of these compounds suggested a binding mode within the active site of AChE similar to that of the well-known inhibitor, donepezil nih.gov.

Another study focused on piperazine-2-carboxylic acid derivatives and their inhibitory effects on both AChE and BChE. The findings revealed that the free carboxylic acid series displayed a preference for AChE inhibition. Specifically, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was identified as the most active compound against AChE in its series, with a Ki value of 10.18 ± 1.00 µM and a notable selectivity for AChE over BChE nih.gov.

Furthermore, research on pyranone-carbamate derivatives incorporating a benzylpiperazine moiety has shed light on BChE inhibition. One such derivative, (E)-3-(2-(3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-yl)vinyl)phenyl 4-benzylpiperazine-1-carboxylate, exhibited an IC50 value of 31.75 nM against BuChE nih.govnih.gov. This highlights the potential for designing selective BuChE inhibitors based on the benzylpiperazine scaffold.

| Compound Derivative | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 ± 0.045 μM (IC50) | nih.gov |

| 2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 5.5 ± 0.7 μM (IC50) | nih.gov |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | AChE | 10.18 ± 1.00 µM (Ki) | nih.gov |

| (E)-3-(2-(3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-yl)vinyl)phenyl 4-benzylpiperazine-1-carboxylate | BuChE | 31.75 nM (IC50) | nih.govnih.gov |

Soluble Epoxide Hydrolase (sEH) Inhibition Studies

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is being explored as a therapeutic strategy for inflammatory and cardiovascular diseases. While the piperazine (B1678402) and piperidine (B6355638) scaffolds are present in some known sEH inhibitors, specific research on this compound or its direct derivatives as sEH inhibitors is not extensively documented in publicly available literature. A study on piperazine/piperidine amides of chromone-2-carboxylic acid identified a derivative with a benzyl piperidine moiety that exhibited sEH inhibitory activity with an IC50 of 1.75 µM, suggesting that the broader structural class may have potential in this area mdpi.com. However, dedicated studies on the this compound core for sEH inhibition are yet to be reported.

Topoisomerase II Modulation Research

Topoisomerase II is a crucial enzyme in DNA replication and a well-established target for anticancer drugs. The potential for benzylpiperazine derivatives to modulate Topoisomerase II has been explored in the context of developing new anticancer agents. For example, a study on benzo[a]phenazine derivatives with alkylamino side chains, including piperazine, showed that these compounds could effectively inhibit both Topoisomerase I and Topoisomerase II nih.gov. Another study on 9-benzylaminoacridine derivatives also demonstrated dual inhibition of phosphodiesterase 5 and Topoisomerase II mdpi.com. While these studies highlight the utility of the piperazine and benzyl moieties in targeting Topoisomerase II, specific research focusing on this compound in this context is limited.

Cytochrome P450 (CYP121A1) Interactions in Mycobacterium tuberculosis Systems

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide range of compounds. In Mycobacterium tuberculosis, the causative agent of tuberculosis, CYP121A1 is an essential enzyme for the bacterium's survival, making it an attractive target for new anti-tubercular drugs.

Research in this area has involved the synthesis of analogues of the natural substrate of CYP121A1 to explore potential inhibitors. A study focused on the synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 included the synthesis of Ethyl 1,4-bis(4-fluorobenzyl)piperazine-2-carboxylate nih.govresearchgate.net. This compound served as a scaffold in the development of potential mechanism-based inhibitors of CYP121A1 nih.govresearchgate.net. The rationale behind using this and similar structures is to mimic the natural substrate and thereby achieve high-affinity binding to the enzyme's active site. The essentiality of CYP121A1 for the growth of M. tuberculosis underscores the importance of developing inhibitors for this enzyme as a novel approach to combat tuberculosis acgpubs.org.

Endocannabinoid Hydrolase (FAAH, MAGL) Inhibition Research

The endocannabinoid system is a key regulator of various physiological processes, and its modulation through the inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) is a promising therapeutic avenue. Carbamates bearing a piperazine or piperidine group have been identified as a privileged chemical scaffold for developing inhibitors of these enzymes nih.gov.

A study on piperazine and piperidine carbamates as FAAH and MAGL inhibitors highlighted that these compounds can act as potent and selective inhibitors at nanomolar concentrations nih.gov. The research demonstrated that the leaving group of the carbamate is a critical determinant of activity and selectivity. Specifically, the synthesis of 4-nitrophenyl 4-benzylpiperazine-1-carboxylate as a representative of this class of compounds underscores the utility of the benzylpiperazine core in targeting endocannabinoid hydrolases nih.gov. Dual inhibition of FAAH and MAGL by such compounds can lead to a synergistic elevation of endocannabinoid levels, which may offer therapeutic benefits that are distinct from the inhibition of either enzyme alone nih.gov.

| Compound Class | Target Enzymes | Key Structural Feature | Reference |

|---|---|---|---|

| Piperazine carbamates | FAAH and MAGL | Benzylpiperazine core with a carbamate group | nih.govnih.gov |

Carboxylesterase Activation Research for Prodrug Strategies

Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester-containing compounds. This enzymatic activity is frequently exploited in prodrug design, where an inactive or less active drug is chemically modified with an ester group. Upon administration, carboxylesterases in the body cleave the ester, releasing the active parent drug.

The ethyl ester moiety in This compound makes it a potential candidate for a prodrug strategy. The principle is that the ethyl ester could be hydrolyzed by carboxylesterases to the corresponding carboxylic acid, which might be the active form of the drug or a precursor to it. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and metabolism washington.edumdpi.com. For instance, the oral anticoagulant dabigatran etexilate is a prodrug that is converted to its active form, dabigatran, by carboxylesterases nih.govnih.gov. While specific studies demonstrating the use of this compound as a prodrug activated by carboxylesterases are not prevalent in the literature, the chemical structure is amenable to such a therapeutic design. The efficiency of this activation would depend on the substrate specificity of the various carboxylesterase isozymes present in the body mdpi.com.

UDP-Galactopyranose Mutase Inhibition Investigations

Uridine diphosphate (UDP)-galactopyranose mutase (UGM) is a critical enzyme in the biosynthetic pathway of galactofuranose (Galf), a key component of the cell wall in various pathogens, including Mycobacterium tuberculosis. The absence of UGM and Galf in mammals makes this enzyme an attractive target for the development of novel anti-infective agents. Research into UGM inhibitors has identified several classes of small molecules capable of disrupting its function.

While direct studies on this compound as a UGM inhibitor are not prominent in the current literature, the broader search for UGM inhibitors has revealed other heterocyclic scaffolds. For instance, a high-throughput screening identified 2-aminothiazole derivatives as potent inhibitors of UGM. These compounds were found to be competitive inhibitors with respect to the enzyme's substrate, UDP-galactofuranose (UDP-Galf). The most potent compounds in this class demonstrated a direct correlation between their UGM inhibitory activity and their ability to block mycobacterial growth, validating UGM as a viable therapeutic target. Another study identified flavopiridol as a non-competitive inhibitor of UGM from Aspergillus fumigatus. These findings underscore the importance of exploring diverse chemical scaffolds in the quest for effective UGM inhibitors. Although piperazine-based compounds have been explored as inhibitors for other enzymes, their specific application in UGM inhibition remains an area for future investigation.

Modulation of Protein-Protein Interactions (e.g., B-cell Lymphoma 2 (Bcl-2) Family Proteins)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. The intricate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family dictates cell fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and therapeutic resistance. Consequently, the development of small molecules that inhibit these anti-apoptotic proteins by disrupting their interaction with pro-apoptotic partners is a major strategy in oncology research.

The benzylpiperazine scaffold has proven to be a fruitful starting point for designing such modulators. In one notable study, four series of benzylpiperazine derivatives were designed and synthesized as potential inhibitors of Bcl-2 family proteins. Through binding assays, several compounds were identified as highly selective binders of Mcl-1, an anti-apoptotic protein often implicated in cancer cell survival. nih.gov The most potent of these benzylpiperazine derivatives exhibited a high affinity for Mcl-1 with a Ki value of 0.18 μM, and importantly, showed no detectable binding to other Bcl-2 family members like Bcl-2 or Bcl-xL. nih.gov This selectivity is crucial for minimizing off-target effects and associated toxicities.

Furthermore, research has demonstrated that conjugating a benzylpiperazine moiety to other bioactive molecules can enhance pro-apoptotic activity. For example, a derivative created by coupling alepterolic acid with (3,4-dichlorobenzyl)piperazine was found to induce endogenous apoptosis in MCF-7 breast cancer cells. acs.org Mechanistic studies revealed that this compound's activity was associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. acs.org Even the simpler molecule, N-benzylpiperazine (BZP), has been shown to induce the mitochondrial pathway of apoptosis through the activation of key executioner enzymes, caspase-9 and caspase-3. amazonaws.com These studies collectively highlight the potential of the benzylpiperazine core in developing chemical tools and therapeutic candidates that modulate critical protein-protein interactions within the apoptotic pathway.

| Compound Class | Target Protein | Binding Affinity (Ki) | Reference |

| Benzylpiperazine Derivative | Mcl-1 | 0.18 μM | nih.gov |

Exploration of Biological Activities in Preclinical Research Models (Mechanism-Focused)

The benzylpiperazine scaffold is a recurring motif in compounds investigated for their antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, a process of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy.

Several studies have demonstrated the potent cytotoxic effects of benzylpiperazine-containing molecules. For instance, a series of derivatives synthesized by coupling alepterolic acid with various benzylpiperazines was evaluated for toxicity against the MCF-7 breast cancer cell line. One of the most active compounds, (3,4-dichlorobenzyl)piperazinyl alepterolic acid, displayed an IC50 value of 8.31 μM and was shown to inhibit cell proliferation in a manner dependent on both time and concentration. nih.gov Similarly, another study on piperazine-tethered derivatives of the same natural product identified a compound with an even lower IC50 of 5.55 μM against the triple-negative breast cancer cell line MDA-MB-231. nih.gov The underlying mechanism for these compounds was confirmed to be the induction of caspase-dependent apoptosis. nih.gov

The versatility of the piperazine scaffold is further highlighted in the development of vindoline-piperazine conjugates. These novel compounds have shown significant growth inhibition across the NCI-60 panel of human tumor cell lines. Specifically, a derivative incorporating a [4-(trifluoromethyl)benzyl]piperazine moiety proved most effective against the MDA-MB-468 breast cancer cell line, with a GI50 (concentration for 50% growth inhibition) value of 1.00 μM. europa.eu These findings underscore the value of the benzylpiperazine framework in designing novel agents that can effectively halt the proliferation of cancer cells.

| Derivative Class | Cell Line | Activity Metric | Value (μM) | Reference |

| (3,4-dichlorobenzyl)piperazinyl alepterolic acid | MCF-7 (Breast) | IC50 | 8.31 | nih.gov |

| Arylformyl piperazinyl alepterolic acid (3n) | MDA-MB-231 (Breast) | IC50 | 5.55 | nih.gov |

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate (23) | MDA-MB-468 (Breast) | GI50 | 1.00 | europa.eu |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for new therapeutic agents. The piperazine nucleus is a well-established pharmacophore in various antimicrobial agents, and its derivatives have been extensively explored for antimycobacterial activity.

Research has shown that hybrid molecules incorporating a piperazine ring can exhibit potent activity against Mtb. A study on benzothiazinone-piperazine derivatives identified a compound that strongly inhibited the Mtb DNA gyrase enzyme with an IC50 of 0.51 μM. nih.gov This enzymatic inhibition translated to whole-cell activity, with the compound displaying a minimum inhibitory concentration (MIC) of 4.41 μM against the Mtb H37Rv strain. nih.gov

Furthermore, derivatives of pyrazine-2-carboxamide, which are structurally related to the target compound of this article, have shown promising results. A series of N-benzyl-5-chloropyrazine-2-carboxamides demonstrated activity against M. tuberculosis H37Rv with MIC values in the range of 12.5-25 μg/mL. oas.org Notably, some of these compounds were also active against Mycobacterium kansasii, a species known for its natural resistance to the first-line anti-tuberculosis drug pyrazinamide. oas.org For example, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide showed an MIC of 3.13 μg/mL against M. kansasii. oas.org In another study, N-benzylpyrazine-2-carboxamide derivatives were also found to be effective against M. tuberculosis H37Rv, with the most active compounds showing a MIC of 12.5 μg/mL. nih.gov These studies confirm that the benzylpiperazine and related scaffolds are valuable frameworks for the development of novel antimycobacterial agents.

| Compound Class | Mycobacterial Strain | Activity Metric | Value | Reference |

| Benzothiazinone-piperazine derivative (18) | M. tuberculosis H37Rv | MIC | 4.41 μM | nih.gov |

| Benzothiazinone-piperazine derivative (18) | Mtb DNA Gyrase | IC50 | 0.51 μM | nih.gov |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide (8) | M. kansasii | MIC | 3.13 μg/mL | oas.org |

| N-benzyl-5-chloropyrazine-2-carboxamides | M. tuberculosis H37Rv | MIC | 12.5-25 μg/mL | oas.org |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) | M. tuberculosis H37Rv | MIC | 12.5 μg/mL | nih.gov |

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Research into novel hypolipidemic agents has explored various chemical scaffolds, including piperazine derivatives.

Studies have shown that compounds containing the piperazine ring can effectively lower serum lipid levels. An investigation into a series of [alpha-(heterocyclyl)benzyl]piperazines identified derivatives with potent activity in reducing both serum cholesterol and triglyceride levels in rat models. researchgate.net Although the precise mechanistic pathways were not fully elucidated in this study, the results pointed to the potential of this chemical class in lipid metabolism regulation.

More specific mechanistic insight comes from research on the cinnamylpiperazine derivative, BM 15.766. This compound was found to inhibit cholesterol biosynthesis in primary cultures of rat hepatocytes. The mechanism of action involves the disruption of the later stages of the cholesterol synthesis pathway, specifically the reduction of 7-dehydrocholesterol to cholesterol. This was evidenced by a dose-dependent decrease in the incorporation of radiolabeled acetate into cholesterol and a concurrent accumulation of 7-dehydrocholesterol within the cells. nih.gov This points towards the inhibition of the enzyme 7-dehydrocholesterol reductase. While these findings are for broader classes of piperazine derivatives, they suggest that the core scaffold can be adapted to interact with enzymes involved in lipid metabolism. Direct research into the hypolipidemic activity and associated mechanistic pathways of this compound has not been specifically reported.

Role as Research Tools and Precursors in Chemical Biology

In the field of chemical biology and drug discovery, certain chemical structures, often referred to as "privileged scaffolds," serve as versatile starting points for the synthesis of large libraries of diverse compounds. The piperazine ring, and specifically derivatives like piperazine-2-carboxylic acid and benzylpiperazine, are widely regarded as such scaffolds due to their favorable physicochemical properties and their presence in a multitude of biologically active molecules.

The utility of the piperazine-2-carboxylic acid framework as a precursor is demonstrated in the solid-phase synthesis of compound libraries. For example, N4-(aminophenyl)-piperazine-2-carboxylic acid has been used as a core scaffold to generate a 160-member library by combining it with various sulfonyl chlorides, acid chlorides, and amines. acs.org Such libraries are invaluable tools for screening against a wide range of biological targets to identify novel lead compounds. Similarly, commercially available protected forms, such as 1,4-bis(tert-butoxycarbonyl) piperazine-2-carboxylic acid, serve as readily available starting materials for more complex chemical transformations, including modern photoredox-catalyzed coupling reactions to build molecular complexity. nih.gov

The benzylpiperazine moiety is also extensively used as a foundational element in drug design. Its role as a precursor is evident in studies where it is incorporated into molecules to probe specific biological functions, such as the de novo design of selective inhibitors for the Mcl-1 protein. nih.gov In this context, the benzylpiperazine derivatives that showed high activity were identified as valuable lead compounds, forming the basis for further optimization and development. nih.gov The widespread use of benzylpiperazine as a chemical intermediate underscores its importance as a building block for creating more complex, biologically active molecules for research and therapeutic purposes. usdoj.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Analysis of Substituent Effects on Ligand-Target Binding Affinity and Selectivity

Substitutions on the piperazine (B1678402) ring and the benzyl (B1604629) moiety play a critical role in modulating the binding affinity and selectivity of these compounds for various biological targets, including G-protein coupled receptors (GPCRs) and transporters.

The N-benzyl group is a common pharmacophore that can significantly influence the interaction of a molecule with its target. In a series of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives synthesized and evaluated for their affinity towards sigma (σ) receptors, the nature of the aralkyl group at the N-1 position was systematically modified. While these compounds are piperidine-based, the principles are often translatable to piperazine scaffolds. The studies revealed that hydrophobic interactions are a primary driver for sigma-1 receptor binding. The affinity of these compounds varied significantly with modifications to the aralkyl moiety, indicating that the size and electronic properties of this substituent are crucial for potent binding. For instance, in a series of 4-benzylpiperazine derivatives, the substitution pattern on the benzyl ring was found to be a key determinant of affinity and selectivity for σ1 and σ2 receptors.

Furthermore, modifications at the 4-position of the piperazine ring are known to be critical for the biological activity of various piperazine-containing drugs. In a study focused on developing new benzylpiperazine derivatives as σ1 receptor ligands, it was found that a 4-methoxybenzylpiperazinyl derivative was a potent and selective ligand for the σ1 receptor over the σ2 receptor. This highlights that electronic and steric properties of substituents on the benzyl group at the 4-position can fine-tune the selectivity profile of the ligand.

To illustrate the impact of substitutions, the following table summarizes the findings from related compound series:

| Compound Series | Substitution Site | Effect on Activity |

| 1-Aralkyl-4-benzylpiperidines/piperazines | N-1 Aralkyl group | Modifications significantly alter binding affinity for sigma receptors, driven by hydrophobic interactions. |

| 4-Benzylpiperazine derivatives | 4-Benzyl group substituents | Methoxy substitution on the benzyl ring enhances selectivity for σ1 over σ2 receptors. |

| Piperazine-2-carboxylic acid derivatives | 2-Carboxyl group | Conversion to amides or hydroxamic acids can switch selectivity between enzyme targets (e.g., AChE vs. BChE). |

Importance of Stereochemistry in Biological Interactions

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its interaction with chiral biological macromolecules such as receptors and enzymes. For molecules with a chiral center, such as Ethyl 4-Benzylpiperazine-2-carboxylate which has a stereocenter at the C-2 position of the piperazine ring, the different enantiomers can exhibit distinct pharmacological profiles.

The spatial orientation of the carboxylate group and the benzyl group relative to the piperazine ring can lead to stereoselective binding to a target. Although specific studies on the enantiomers of this compound were not found, research on other chiral piperazine and piperidine (B6355638) derivatives consistently demonstrates the critical role of stereoisomerism. For instance, in a series of 2-benzylpiperazine (B1268327) derivatives developed as carbonic anhydrase inhibitors, the interaction with the enzyme was found to be enantioselective in many cases. This implies that one enantiomer may fit more favorably into the binding site of the enzyme than the other, leading to a significant difference in inhibitory potency.

The following table presents examples from related chiral compounds that underscore the importance of stereochemistry:

| Compound Class | Chiral Center | Observation |

| 2-Benzylpiperazine derivatives | C-2 of piperazine | Enantioselective inhibition of carbonic anhydrase isoforms observed. |

| Chiral piperazine derivatives | Various | Different enantiomers often exhibit distinct pharmacological profiles and binding affinities. |

Elucidation of Molecular Determinants for Specific Mechanistic Pathways

For sigma receptor ligands, a common pharmacophore model includes a basic nitrogen atom and two hydrophobic regions. In the case of 4-benzylpiperazine derivatives, the piperazine nitrogen provides the basic center, while the benzyl group and other substituents contribute to the hydrophobic interactions. Molecular modeling studies on quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists have shown that the piperazine moiety plays a crucial role in binding to the receptor. The orientation of the arylpiperazine portion within the receptor's binding pocket is critical for antagonist activity.

The presence of the ester group in this compound can also be a key determinant for its mechanism of action. This group can participate in hydrogen bonding with amino acid residues in a target protein. Furthermore, the ester can be a substrate for esterase enzymes, which could be a factor in its metabolic pathway and duration of action.

The interplay between the different structural components of the molecule ultimately defines its interaction with a specific biological target and the subsequent cellular response. For example, in the context of transporter inhibition, the N-benzyl group might interact with a hydrophobic pocket, while the piperazine ring and the carboxylate group could form ionic and hydrogen bonds with polar residues in the transporter protein.

The following table outlines the potential roles of different molecular determinants based on studies of analogous compounds:

| Molecular Determinant | Potential Role in Mechanistic Pathway |

| Basic Nitrogen of Piperazine | Forms key ionic or hydrogen bond interactions with the target protein. |

| N-Benzyl Group | Engages in hydrophobic interactions within the binding site, contributing to affinity and selectivity. |

| Ethyl Carboxylate Group | Acts as a hydrogen bond acceptor; influences physicochemical properties like membrane permeability and metabolic stability. |

| Stereocenter at C-2 | Determines the precise 3D orientation of substituents, leading to stereospecific interactions with the chiral environment of the biological target. |

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of piperazine (B1678402) derivatives has been a subject of extensive research. mdpi.com Traditional methods for creating N-substituted piperazines often involve the reaction of piperazine with alkyl halides, such as benzyl (B1604629) chloride. orgsyn.org For a compound like Ethyl 4-Benzylpiperazine-2-carboxylate, synthesis would typically involve the N-alkylation of an ethyl piperazine-2-carboxylate precursor. While effective, these conventional approaches can present challenges related to selectivity, reaction conditions, and waste generation.

Future research is poised to focus on developing more efficient and sustainable synthetic routes. This includes the exploration of:

Continuous Flow Chemistry: This technology can offer precise control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and reduced reaction times compared to batch processing.

Catalytic C-N Cross-Coupling Reactions: Advanced catalytic systems, particularly those based on palladium or copper, could enable more efficient and direct methods for introducing the benzyl group, potentially under milder conditions and with greater functional group tolerance.

Biocatalysis: The use of enzymes could provide highly selective and environmentally benign pathways for the synthesis or resolution of chiral piperazine intermediates, which is particularly relevant as the 2-position of the piperazine ring is a stereocenter.

Advanced Computational Design and Artificial Intelligence Integration for Targeted Ligand Discovery

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid and cost-effective design of new molecules with desired properties. For this compound, these tools can be leveraged to explore its chemical space and identify derivatives with high affinity and selectivity for specific biological targets.

Molecular Docking and Virtual Screening: The benzylpiperazine scaffold has been the subject of molecular docking studies to investigate its interaction with protein targets. researchgate.net Similar approaches can be applied to this compound to predict its binding mode and affinity against a wide array of receptors, enzymes, and transporters. Large virtual libraries of derivatives can be screened computationally to prioritize candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, focused library of analogues and evaluating their biological activity, QSAR models can be developed. These models use machine learning algorithms to correlate specific structural features with activity, enabling the prediction of potency for new, unsynthesized compounds.

AI-Driven De Novo Design: Emerging AI platforms can generate entirely new molecular structures based on the this compound scaffold. These algorithms can be trained to optimize for multiple parameters simultaneously, such as target affinity, selectivity, and favorable pharmacokinetic properties, thereby accelerating the discovery of lead compounds. researchgate.net

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The parent compound, 1-benzylpiperazine (B3395278) (BZP), is known to act as a stimulant with effects on the dopaminergic and serotonergic systems, primarily by stimulating the release and inhibiting the reuptake of these neurotransmitters. wikipedia.orgeuropa.eu It also functions as a non-selective serotonin (B10506) receptor agonist. wikipedia.org These known activities provide a logical starting point for investigating this compound.

Future research should aim to:

Characterize Serotonergic and Dopaminergic Activity: Comprehensive pharmacological profiling is needed to determine if and how this compound interacts with dopamine (B1211576) transporters (DAT), serotonin transporters (SERT), and various serotonin receptor subtypes (e.g., 5-HT₂A, 5-HT₂B). wikipedia.org The presence of the ethyl carboxylate group at the 2-position may significantly alter the potency and selectivity compared to BZP.

Investigate Novel Neurological Targets: Beyond monoamine systems, the piperazine scaffold is present in drugs targeting a wide range of conditions. Research into related piperazine compounds has shown potential for treating neurodegenerative diseases like Alzheimer's by reducing both amyloid and Tau pathology. nih.gov This suggests that this compound and its derivatives could be explored as potential modulators of targets involved in neurodegeneration.

Explore Non-CNS Applications: The versatility of the piperazine ring means its derivatives could have applications outside the central nervous system. rsc.org Screening this compound against panels of targets associated with cancer, inflammation, or metabolic diseases could uncover entirely new therapeutic opportunities.

Integration of Multi-Omics Data in Chemical Biology Research for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, future research must move beyond single-target interactions and embrace a systems-level approach. Multi-omics—the comprehensive analysis of the genome, transcriptome, proteome, and metabolome—offers a powerful platform for this purpose. astrazeneca.com

Target Deconvolution and Mechanism of Action Studies: By treating cells or animal models with the compound and subsequently analyzing changes across different "omic" layers, researchers can build a detailed picture of its biological impact. For instance, proteomics can identify which protein levels or post-translational modifications are altered, while metabolomics can reveal shifts in metabolic pathways. youtube.com This data can help confirm intended mechanisms of action and uncover novel off-target effects.

Biomarker Discovery: Multi-omics analysis can identify molecular signatures (biomarkers) that correlate with the response to the compound. astrazeneca.com This is crucial for future clinical development, as it can help in selecting patient populations most likely to benefit from a potential therapy.

Predictive Toxicology: Understanding how a compound alters cellular pathways at a systems level can provide early insights into potential toxicities. By integrating transcriptomic and proteomic data, researchers can identify the activation of stress-response or cell death pathways, guiding the design of safer derivatives.

By pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, potentially unlocking new treatments for a range of human diseases.

Q & A

Q. How should researchers validate the biological activity of this compound against off-target effects?

- Answer : Use selectivity panels (e.g., kinase or protease profiling) to identify off-target interactions. Molecular docking (e.g., AutoDock Vina) predicts binding modes, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Cross-validate with knockout cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.